2,3,4,5-Tetrafluoro-6-nitrobenzoic acid

Description

Historical Context and Evolution of Research in Perfluorinated Aromatic Systems

The study of organofluorine chemistry began before the isolation of elemental fluorine itself, with the first synthesis of an organofluorine compound by halogen exchange reported as early as 1862. nih.gov The development of industrial organofluorine chemistry has spanned over 80 years, accelerating significantly after World War II. nih.govresearchgate.net A pivotal moment in aromatic fluorine chemistry was the discovery of the Schiemann reaction in 1927, which provided a method to introduce fluorine into aromatic rings via diazonium salts. nih.gov Another key advancement was the nucleophilic halogen exchange (HALEX) process, first reported by Gottlieb in 1936, which uses potassium fluoride (B91410) (KF) to replace chlorine atoms with fluorine. nih.gov

The commercial production of fluorocarbons began in the 1950s, following the development of electrochemical fluorination. researchgate.net The unique properties conferred by fluorine—such as enhanced stability and altered electronic characteristics—justified the higher costs associated with producing fluoroaromatics. researchgate.net Research into perfluoroarenes, where all hydrogen atoms on an aromatic ring are replaced by fluorine, became an extreme target of the field, aiming to maximize the influence of fluorine on molecular properties. researchgate.net This historical progression laid the groundwork for the synthesis and investigation of complex molecules like 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid.

Significance of Fluorine and Nitro Group Incorporation in Aromatic Scaffolds for Modulating Chemical Reactivity and Synthetic Utility

The incorporation of fluorine atoms and nitro groups into an aromatic ring dramatically alters its chemical behavior. Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a powerful electron-withdrawing inductive effect. numberanalytics.comstackexchange.com This effect decreases the electron density of the aromatic system, making it less reactive toward electrophilic substitution but significantly more susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.commsu.edu In SNAr reactions, the high electronegativity of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex), which lowers the activation energy and accelerates the reaction rate. stackexchange.comwyzant.com

Similarly, the nitro group (–NO₂) is a potent electron-withdrawing group, acting through both inductive and resonance effects. anko.com.twvaia.com It strongly deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. anko.com.twrsc.org When both multiple fluorine atoms and a nitro group are present on a benzoic acid scaffold, their combined electron-withdrawing power renders the aromatic ring extremely electron-deficient. This pronounced electronic feature is the cornerstone of the synthetic utility of this compound, making it a highly reactive substrate for nucleophilic substitution reactions, where one or more of the fluorine atoms can be displaced by a variety of nucleophiles.

Overview of Research Trends in Benzoic Acid Derivatives with Multiple Halogen and Nitro Substitutions

Polyfluorinated benzoic acids have become recognized as promising and important reagents in organic synthesis and medicinal chemistry. aminer.cnresearchgate.net Research has increasingly focused on using these compounds as versatile intermediates for creating more complex molecules. A significant trend involves their use in the synthesis of pharmaceuticals and agrochemicals. researchgate.netinnospk.com For instance, fluorinated benzoic acid derivatives are critical components in the synthesis of fluoroquinolone antibacterials, where the fluorine atoms contribute to the drug's efficacy. innospk.com

In the realm of materials science, these compounds are investigated for the development of high-performance polymers, liquid crystals, and other advanced materials. researchgate.netinnospk.comchemimpex.com The incorporation of fluorine can bestow desirable properties such as enhanced thermal stability and chemical resistance. chemimpex.com The presence of a nitro group further expands the synthetic possibilities, as it can be readily reduced to an amino group, providing a chemical handle for further functionalization or for building nitrogen-containing heterocyclic systems. msu.edu The combination of multiple halogens and a nitro group on a benzoic acid core thus represents a strategic area of research for accessing novel and functional molecules.

Defining the Research Landscape for this compound within Contemporary Organic and Materials Chemistry

Within this context, this compound (CAS No. 16583-08-7) is a highly specialized compound valued for its unique structure. chemimpex.com Its primary role is that of a key intermediate in the synthesis of complex target molecules. chemimpex.com In organic synthesis, it serves as a building block for creating novel pharmaceuticals and agrochemicals, where its tetrafluorinated and nitrated ring system allows for precise chemical modifications. chemimpex.com

In materials science, its utility is centered on the development of advanced polymers and coatings. The high fluorine content can impart enhanced durability, thermal stability, and chemical resistance to the final materials, making them suitable for use in harsh environments. chemimpex.com Research involving this compound focuses on leveraging its inherent reactivity for applications in analytical chemistry, where it can be used as a reagent, and in the formulation of specialized agricultural chemicals. chemimpex.com It is a valuable asset for researchers aiming to develop materials and molecules with tailored properties. chemimpex.com

Compound Data

The physical and chemical properties of this compound and its common precursor are detailed below.

Table 1: Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 16583-08-7 | chemimpex.comscbt.comchemdad.com |

| Molecular Formula | C₇HF₄NO₄ | chemimpex.comscbt.comchemdad.com |

| Molecular Weight | 239.08 g/mol | chemimpex.comscbt.comchemdad.com |

| Appearance | White to yellow to green powder/crystal | chemimpex.comchemdad.com |

| Melting Point | 137 - 141 °C | chemimpex.comchemdad.com |

| Boiling Point | 342.6±42.0 °C (Predicted) | chemdad.com |

| pKa | 0.69±0.39 (Predicted) | chemdad.com |

Table 2: Properties of 2,3,4,5-Tetrafluorobenzoic Acid (Precursor)

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1201-31-6 | innospk.comsigmaaldrich.com |

| Molecular Formula | C₇H₂F₄O₂ | innospk.comsigmaaldrich.com |

| Molecular Weight | 194.08 g/mol | innospk.comsigmaaldrich.com |

| Appearance | White to pale yellow powder/crystals | innospk.com |

| Melting Point | 85 - 87 °C | innospk.comsigmaaldrich.com |

| Boiling Point | ~239.2 °C | innospk.com |

| Density | 1.633 g/cm³ | innospk.com |

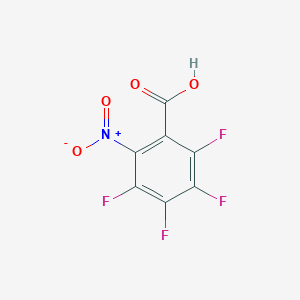

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrafluoro-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4NO4/c8-2-1(7(13)14)6(12(15)16)5(11)4(10)3(2)9/h(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGBMYKEWLSLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370067 | |

| Record name | 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16583-08-7 | |

| Record name | 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16583-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,3,4,5-tetrafluoro-6-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development for 2,3,4,5 Tetrafluoro 6 Nitrobenzoic Acid

Classical and Modern Synthetic Approaches to Highly Fluorinated Aromatic Carboxylic Acids

The synthesis of fluorinated aromatic carboxylic acids is of significant interest for the development of pharmaceuticals, agrochemicals, and high-performance materials. hokudai.ac.jp The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Consequently, a variety of synthetic methods have been developed to access these valuable building blocks.

A common strategy for synthesizing fluorinated aromatic compounds begins with a readily available halogenated precursor, typically a chlorinated or brominated aromatic system. The existing halogen atoms can then be substituted with fluorine in a key transformation known as a halogen exchange (Halex) reaction.

The halogenation of aromatic compounds to create these precursors can be achieved through several methods. Electrophilic halogenation, for instance, works well for introducing chlorine and bromine onto an aromatic ring, often using a Lewis acid catalyst like ferric chloride. wikipedia.org For saturated hydrocarbons, halogenation often proceeds via a free-radical pathway. wikipedia.org The choice of method depends on the substrate and the desired regioselectivity. wikipedia.orgmt.com

The introduction of a nitro group onto an aromatic ring is a fundamental reaction in organic synthesis, typically achieved through electrophilic aromatic substitution. For highly fluorinated rings, which are deactivated towards electrophilic attack due to the strong electron-withdrawing nature of fluorine atoms, this reaction requires carefully chosen conditions.

The most common method for nitration involves the use of a "mixed acid," a combination of concentrated nitric acid and concentrated sulfuric acid. google.comtruman.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.gov The raw materials for synthesizing 2,3,4,5-tetrafluoro-6-nitrobenzoic acid include 2,3,4,5-tetrafluorobenzoic acid, nitric acid, and sulfuric acid, indicating a direct nitration of the pre-formed fluorinated benzoic acid. chemdad.com

Given the deactivating effect of both the fluorine atoms and the carboxylic acid group, the conditions for this nitration must be forcing, often requiring elevated temperatures. truman.edu However, temperature control is critical to prevent unwanted side reactions and ensure the desired regioselectivity. truman.edu Alternative nitration systems have been developed for deactivated substrates, such as those using dinitrogen pentoxide (N₂O₅) or combinations of nitric acid with trifluoroacetic anhydride (B1165640) and a zeolite catalyst, which can offer higher activity and selectivity. nih.govrsc.org

Carboxylation, the introduction of a carboxylic acid group (-COOH), is another key transformation. While traditional methods often involve the carbonation of organometallic reagents (e.g., Grignard or organolithium compounds), these are often incompatible with the functional groups present in a tetrafluorinated nitroaromatic system.

Modern approaches have focused on the direct carboxylation of C-H or C-F bonds using carbon dioxide (CO₂) as a renewable C1 feedstock. chemrevlett.com For instance, electrochemical methods have been successful in carboxylating various fluorine-containing aromatic compounds. hokudai.ac.jp Another innovative, metal-free protocol uses a sodium hydrogen carbonate/triphenylphosphine ditriflate system to carboxylate aromatic compounds under mild conditions. academie-sciences.fracademie-sciences.fr The development of catalytic systems that can activate strong C-F bonds for carboxylation is an active area of research, with some success shown in the defluorinative carboxylation of polyfluoroarenes using electrochemical methods. chemrevlett.com

In the context of multi-step syntheses starting from phthalic acid derivatives, the carboxylic acid group is often generated through hydrolysis of an imide or anhydride, followed by a selective decarboxylation of the resulting phthalic acid intermediate. This classical approach avoids the challenges of direct carboxylation onto a deactivated ring. koreascience.krscispace.com For example, tetrafluorophthalic acid can be selectively decarboxylated in water at elevated temperatures, often in the presence of a catalyst, to yield 2,3,4,5-tetrafluorobenzoic acid. google.comgoogleapis.com

Multi-Step Synthesis Pathways Involving 2,3,4,5-Tetrafluorobenzoic Acid Intermediates

A well-established and practical route for industrial production relies on a multi-step pathway starting from an inexpensive, commercially available chlorinated precursor. scispace.com This method builds the core structure and introduces the necessary functional groups in a sequential and controlled manner.

One of the most effective routes to 2,3,4,5-tetrafluorobenzoic acid, the direct precursor to the target compound, starts with 1,2,3,4-tetrachlorophthalic anhydride. koreascience.krscispace.com This pathway is advantageous due to the availability of the starting material and the relatively simple and mild reaction conditions. scispace.com The process involves four main steps:

Imidization: Tetrachlorophthalic anhydride is first reacted with an amine, such as aniline (B41778), to form N-phenyl-tetrachlorophthalimide. This step protects the carboxylic acid groups as an imide, which is stable to the subsequent fluorination conditions. google.comkoreascience.kr

Fluorination: The four chlorine atoms on the aromatic ring of the imide are replaced with fluorine atoms using a source of fluoride (B91410) ions, typically spray-dried potassium fluoride in a polar aprotic solvent. This Halex reaction yields N-phenyl-tetrafluorophthalimide. koreascience.krscispace.com

Hydrolysis: The tetrafluorophthalimide (B2386555) is then hydrolyzed, usually with a strong base like sodium hydroxide, to open the imide ring and form the sodium salt of tetrafluorophthalamic acid. Subsequent acidification yields tetrafluorophthalic acid. google.comkoreascience.kr

Decarboxylation: The final step involves the selective removal of one of the two carboxylic acid groups from tetrafluorophthalic acid. This is typically achieved by heating the diacid in a suitable solvent, such as tri-n-butylamine, to yield the final product, 2,3,4,5-tetrafluorobenzoic acid, which can then be nitrated to form this compound. koreascience.krscispace.com

This entire process has been optimized to improve yields and reduce reaction times, making it a viable method for large-scale production. koreascience.kr

The initial imidization step between tetrachlorophthalic anhydride and aniline can be significantly improved by the use of a phase transfer catalyst (PTC). koreascience.krscispace.com Phase transfer catalysts are substances that facilitate the migration of a reactant from one phase into another phase where the reaction occurs. mdpi.com Their use can dramatically accelerate reaction rates and improve yields.

The table below summarizes the optimized yields for each step in the synthesis of 2,3,4,5-tetrafluorobenzoic acid from tetrachlorophthalic anhydride, highlighting the benefits of using catalysts. koreascience.kr

| Reaction Step | Catalyst/Conditions | Yield (%) | Reaction Time |

|---|---|---|---|

| Imidization | Hexadecyltrimethylammonium bromide | 98.2 | 0.5 h |

| Fluorination | Tetrabutylammonium (B224687) bromide | 81.3 | N/A |

| Hydrolysis | Hexadecyltrimethylammonium bromide (surfactant) | 88.6 | N/A |

| Decarboxylation | Tri-n-butylamine (solvent) | 81.6 | N/A |

Synthesis from 1,2,3,4-Tetrachlorophthalic Anhydride through Imidization, Fluorination, Hydrolysis, and Decarboxylation

Fluorination Reaction Development and Yield Enhancement

The introduction of fluorine atoms onto the aromatic ring is a critical step in the synthesis of polyfluorinated benzoic acids. A common strategy begins with a chlorinated precursor, such as 3,4,5,6-tetrachlorophthalic anhydride. This starting material undergoes a condensation reaction with aniline to form N-phenyl-3,4,5,6-tetrachloro-phthalimide. google.com The subsequent nucleophilic substitution of chlorine with fluorine is a key transformation.

This fluorination is typically achieved using potassium fluoride (KF) in an aprotic polar solvent. google.com To improve reaction efficiency and yield, phase transfer catalysts are often employed. Catalysts like tetrabutylammonium bromide have been shown to be effective, with studies indicating that their use can lead to fluorination yields as high as 81.3%. scispace.com Another catalyst used is PEG6000, which in N,N-dimethylformamide (DMF) at 150°C, resulted in a product production rate of 86%. google.com The presence of the N-phenyl group is thought to provide a conjugative and inductive effect that facilitates the reaction under milder conditions than would otherwise be required. google.com

Table 1: Fluorination Reaction Conditions and Yields

| Precursor | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield/Production Rate | Reference |

|---|---|---|---|---|---|---|

| N-phenyl-3,4,5,6-tetrachloro-phthalimide | KF | Tetrabutylammonium bromide | Not Specified | Not Specified | 81.3% | scispace.com |

| N-phenyl-3,4,5,6-tetrachloro-phthalimide | KF | PEG6000 | DMF | 150 | 86% | google.com |

Decarboxylation Methods and Reaction Time Reduction

Decarboxylation is the final key step to produce the target benzoic acid from a phthalic acid precursor. This reaction involves the removal of one of the two carboxyl groups. Methods for the decarboxylation of similar compounds, such as 3,4,5,6-tetrafluorophthalic acid, have been reported by heating the acid in a polar aprotic solvent like dimethylformamide (DMF) at 145°C for one hour. googleapis.comepo.org Another approach involves the decarboxylation of a tetrafluoro phthalamidic acid intermediate in an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO) at ordinary pressure. google.com The use of tri-n-butylamine as a solvent has also been effective, leading to decarboxylation yields of 81.6%. scispace.com The choice of method and solvent system is crucial for achieving high yield and purity in the final product.

Preparation via Selective Decarboxylation of Tetrafluorophthalic Acid

A highly effective and direct route for synthesizing 2,3,4,5-tetrafluorobenzoic acid, a close analogue of the target compound, is the selective decarboxylation of tetrafluorophthalic acid. google.comgoogleapis.com This method is advantageous as it can produce the final product in high yield and purity while minimizing waste. google.com The challenge in this reaction is to selectively remove only one of the two carboxylic acid groups. googleapis.com

Catalytic Systems for Selective Decarboxylation (e.g., trifluoromethanesulfonic acid tri-n-butylammonium salt)

The key to achieving selective decarboxylation lies in the choice of the catalytic system. A notable development in this area is the use of trifluoromethanesulfonic acid tri-n-butylammonium salt as a catalyst. google.com This ionic liquid catalyst is effective in promoting the selective removal of one carboxyl group when the reaction is conducted in water under pressure. google.comchembk.com This method avoids the use of organic bases like tri-n-butylamine, which simplifies the post-reaction workup and reduces the generation of wastewater. google.com

Other catalytic systems have also been explored for similar decarboxylation reactions. These include:

Triethylamine (B128534): In DMSO, triethylamine can catalyze the reaction at 115-120°C, achieving a yield of 94.0%. google.com

Potassium Carbonate: In sulfolane, this catalyst facilitates the reaction at 135-145°C, resulting in an 89.2% yield. google.com

Copper and Copper Salts: While some decarboxylations can proceed without a catalyst in dipolar aprotic solvents, the use of copper, a copper oxide, or a copper salt is often preferred to enhance the reaction. googleapis.com

Alkaline Earth Metal Compounds: Hydroxides, carbonates, and organic acid salts of alkaline earth metals, such as calcium hydroxide, can also serve as effective catalysts, particularly in aqueous media. googleapis.com

Table 2: Catalytic Systems for Selective Decarboxylation of Tetrafluorophthalic Acid

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Trifluoromethanesulfonic acid tri-n-butylammonium salt | Water | 140-170 | 87.8 | google.com |

| Triethylamine | DMSO | 115-120 | 94.0 | google.com |

| Potassium Carbonate | Sulfolane | 135-145 | 89.2 | google.com |

| Calcium Hydroxide | Water | 160 | 96.4 | googleapis.com |

| None (thermal) | Dimethylformamide | 145 | 44.0 | epo.orggoogleapis.com |

Solvent Effects on Reaction Efficiency and Product Purity

The choice of solvent significantly impacts the efficiency, selectivity, and purity of the product in the decarboxylation reaction.

Water: When used as a medium with a catalyst like trifluoromethanesulfonic acid tri-n-butylammonium salt, water offers environmental benefits by eliminating the need for organic solvents and simplifying product isolation via filtration. google.com This process can yield a product with 99.5% purity. google.com In another aqueous process, adjusting the pH to between 0.7 and 2.2 is crucial for maintaining high selectivity. googleapis.com

Dimethyl Sulfoxide (DMSO): While high yields (94.0%) have been reported using DMSO, this high-boiling-point solvent can be difficult to remove from the product. google.com It is also prone to decomposition at the high temperatures required for the reaction, which can affect the purity of the final product. google.com

N-methylpyrrolidone: This polar aprotic solvent is also a preferred option for carrying out the decarboxylation. googleapis.com

Dimethylformamide (DMF): This solvent has been used for the thermal decarboxylation of tetrafluorophthalic acid, but it resulted in a comparatively low yield of 44.0 mol%. epo.orggoogleapis.com

Pressure and Temperature Optimization for Decarboxylation

Optimizing reaction temperature and pressure is essential for maximizing yield and minimizing reaction time. The decarboxylation of tetrafluorophthalic acid is typically conducted at elevated temperatures, generally ranging from 100°C to 220°C. googleapis.com

Temperature: In aqueous media, the preferred temperature range is 120°C to 195°C. googleapis.com Temperatures below this range lead to insufficient reaction velocity, while exceeding the upper limit can decrease the selectivity of the desired product. googleapis.com For the specific method using trifluoromethanesulfonic acid tri-n-butylammonium salt in water, the optimal temperature range is 140-170°C. google.com

Pressure: When the reaction is performed in a sealed autoclave, especially with water as the solvent at temperatures above its boiling point, significant pressure is generated. In one procedure, the pressure is maintained at approximately 8-10 atm. google.com

Reaction Time: The duration of the reaction is also a critical parameter. For aqueous processes, reaction times can range from 2 to 40 hours, with a preferred range of 5 to 30 hours. googleapis.com The use of the tri-n-butylammonium trifluoromethanesulfonate (B1224126) catalyst in water requires a reaction time of 3 to 10 hours. google.com

Green Chemistry Principles and Sustainable Synthesis of this compound

Traditional nitration methods, while effective, are often associated with significant environmental drawbacks, including the use of corrosive acids, generation of large volumes of acidic waste, and poor regioselectivity. nih.gov These challenges necessitate the development of greener alternatives that minimize waste, reduce hazards, and enhance efficiency. The principles of green chemistry offer a framework for achieving these goals in the synthesis of this compound.

The cornerstone of conventional aromatic nitration is the use of mixed nitric and sulfuric acids. numberanalytics.com Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. aiche.org However, this process generates a substantial amount of spent acid, which requires costly treatment and disposal. aiche.org

Modern approaches to greening this process focus on replacing sulfuric acid with solid acid catalysts or other less hazardous promoters. For the nitration of highly deactivated rings like that in 2,3,4,5-tetrafluorobenzoic acid, strong catalytic systems are necessary. Research into analogous reactions suggests several potential avenues:

Solid Acid Catalysts: Zeolites and other solid acids have been explored as reusable catalysts for nitration. Their use can simplify product purification and eliminate liquid acid waste. For instance, zeolite H-Y-supported copper(II) nitrate (B79036) has been used for the nitration of phenols. researchgate.net While the high deactivation of the tetrafluorinated ring presents a challenge, research into more active solid acids could yield a viable catalytic system.

Metal Triflate Catalysts: Lewis acids like metal triflates can enhance the rate and selectivity of nitration reactions under milder conditions. numberanalytics.com For instance, trifluoromethanesulfonic acid (HOTf) has been shown to catalyze electrophilic aromatic nitration efficiently, even with commercial grade nitric acid, and can be used in solvent-free conditions. organic-chemistry.org This approach could significantly reduce the acid waste stream.

Alternative Nitrating Agents: The use of alternative nitrating agents can also circumvent the need for strong acids. Dinitrogen pentoxide (N₂O₅) is a powerful and eco-friendly nitrating agent that can be used in less corrosive media, significantly reducing acidic waste. nih.gov Other novel reagents include nitronium salts like NO₂BF₄ and N-nitroso compounds, which can offer improved regioselectivity and milder reaction conditions. numberanalytics.com

The table below illustrates a conceptual comparison of different catalytic approaches that could be adapted for the synthesis of this compound, based on findings for other aromatic compounds.

| Catalyst System | Potential Advantages | Potential Challenges for Target Synthesis |

| Mixed Acid (H₂SO₄/HNO₃) | High reactivity | High waste generation, corrosive, safety hazards |

| Solid Acids (e.g., Zeolites) | Reusable, reduced acid waste | Lower activity may be insufficient for deactivated substrates |

| Metal Triflates (e.g., HOTf) | High activity, milder conditions | Catalyst cost and recovery |

| Alternative Nitrating Agents (e.g., N₂O₅) | Stoichiometric efficiency, reduced acid waste | Reagent availability and handling |

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional nitrations are often carried out using the acid mixture itself as the solvent, or with the addition of halogenated solvents like dichloromethane. aiche.org These solvents pose environmental and health risks. Green solvent selection strategies aim to replace these with more benign and recyclable alternatives.

For the industrial-scale production of this compound, several greener solvent options could be considered:

Solvent-Free Synthesis: Conducting the reaction without a solvent is the most environmentally friendly option, as it eliminates solvent waste entirely. The use of highly active catalytic systems, such as trifluoromethanesulfonic acid, can facilitate solvent-free nitration. organic-chemistry.org

Ionic Liquids (ILs): Ionic liquids are non-volatile solvents with tunable properties that can act as both the solvent and catalyst in nitration reactions. researchgate.net Their non-volatile nature reduces air pollution, and they can often be recycled multiple times. For example, 1-ethyl-3-methylimidazolium (B1214524) salts have been explored as solvents for electrophilic nitration. researchgate.net

Perfluorinated Solvents: These solvents have been shown to be effective media for the nitration of arenes, allowing for reactions at lower temperatures and producing less waste acid. rsc.org Given the fluorinated nature of the substrate, these solvents may offer good solubility and compatibility.

Liquefied Gases: A novel approach involves using liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) as a recyclable reaction medium in conjunction with dinitrogen pentoxide as the nitrating agent. This method is characterized by mild reaction conditions and minimal waste. nih.gov

The following table provides a comparative overview of potential solvent systems for the nitration of 2,3,4,5-tetrafluorobenzoic acid.

| Solvent System | Key Green Chemistry Advantages | Recyclability |

| Traditional (Excess Acid/Halogenated) | - | Poor; often requires neutralization/disposal |

| Solvent-Free | Eliminates solvent waste, high atom economy | Not applicable |

| Ionic Liquids | Low volatility, potential for catalytic activity | High potential for reuse with proper workup |

| Perfluorinated Solvents | Lower reaction temperatures, reduced acid waste | Recyclable through phase separation |

| Liquefied 1,1,1,2-tetrafluoroethane | Mild conditions, easy separation, minimal waste | Easily re-condensed and reused |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in incorporating all reactant atoms into the final product. ibchem.comacs.org The ideal reaction has a 100% atom economy.

C₇H₂F₄O₂ + HNO₃ → C₇HF₄NO₄ + H₂O

To calculate the theoretical atom economy, we use the formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Formula | Molecular Weight ( g/mol ) |

| 2,3,4,5-Tetrafluorobenzoic acid | C₇H₂F₄O₂ | 194.08 |

| Nitric acid | HNO₃ | 63.01 |

| Total Reactants | 257.09 | |

| This compound | C₇HF₄NO₄ | 239.08 |

Calculation:

Atom Economy = (239.08 / 257.09) x 100 ≈ 93.0%

While the theoretical atom economy is high, the practical efficiency is significantly reduced by the use of a large excess of sulfuric acid as a catalyst and dehydrating agent in the traditional method, which is not incorporated into the final product and becomes waste. aiche.org

Process Intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. numberanalytics.com For nitration reactions, which are often highly exothermic, process intensification offers significant safety and efficiency benefits. vapourtec.com

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems provides superior control over reaction parameters like temperature and stoichiometry. vapourtec.com The small reaction volumes within microreactors minimize the risks associated with thermal runaway, a significant hazard in nitration reactions. vapourtec.com This enhanced control can also lead to higher yields and selectivity, reducing the formation of byproducts. For exothermic nitration reactions, continuous flow processing is a valuable alternative to batch chemistry. vapourtec.com

By integrating advanced catalytic systems, recyclable solvents, and continuous flow technology, the synthesis of this compound can be significantly improved, aligning it with the principles of green and sustainable chemistry.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Tetrafluorinated Nitrobenzoic Acid Core

The substitution chemistry of the 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid ring is characterized by a strong predisposition towards nucleophilic attack, while being extremely resistant to electrophilic substitution. The cumulative electron-withdrawing effects of the substituents deactivate the ring toward attack by electrophiles, which seek electron-rich centers. minia.edu.eglumenlearning.com Conversely, these same effects make the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction pathway for this class of compounds. libretexts.orgnih.gov

The reactivity and regioselectivity of substitution reactions are dictated by the combined electronic effects of the fluorine and nitro substituents.

Electronic Effects : The nitro group exerts a powerful electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-M). minia.edu.eg This significantly lowers the electron density of the entire aromatic ring. The four fluorine atoms also withdraw electron density primarily through a strong inductive effect (-I), which outweighs their weaker resonance-based electron-donating effect (+M). nih.gov The collective impact of these groups creates a highly electrophilic aromatic system, primed for reaction with nucleophiles.

Regioselectivity : In nucleophilic aromatic substitution, the attacking nucleophile adds to the ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. libretexts.org The stability of this intermediate determines the position of attack. The negative charge of the intermediate is most effectively stabilized when it can be delocalized onto the strongly electron-withdrawing nitro group. This occurs when the nucleophile attacks at positions ortho or para to the nitro group. libretexts.org In the case of this compound, the fluorine atom at the C5 position is ortho to the C6 nitro group, and the fluorine at the C3 position is para. Therefore, nucleophilic attack is strongly favored at these two positions, leading to the displacement of the corresponding fluoride (B91410) ions.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (M) | Overall Effect on Ring Electron Density | Influence on SNAr Reactivity |

|---|---|---|---|---|---|

| Nitro (-NO2) | C6 | Strongly Withdrawing | Strongly Withdrawing (-M) | Strongly Decreases | Strongly Activating / Directing |

| Fluorine (-F) | C2, C3, C4, C5 | Strongly Withdrawing | Weakly Donating (+M) | Decreases | Activating / Leaving Group |

| Carboxylic Acid (-COOH) | C1 | Withdrawing | Withdrawing (-M) | Decreases | Activating |

The distribution of products from nucleophilic substitution reactions can be manipulated by altering the reaction conditions. Factors such as the nature of the nucleophile, solvent, and temperature play a critical role. For instance, a strong, hard nucleophile might preferentially attack one activated position, while a softer, more polarizable nucleophile could favor another. nih.gov Milder conditions (e.g., lower temperature, shorter reaction time) may favor monosubstitution at the most reactive site (typically the para position, C3, due to reduced steric hindrance compared to the ortho C5 position). Conversely, more forcing conditions can lead to disubstitution, with the displacement of fluorine atoms at both the C3 and C5 positions. The polarity of the solvent can also impact selectivity. researchgate.net

| Condition | Parameter | Expected Predominant Product | Rationale |

|---|---|---|---|

| Temperature | Low (~25°C) | Monosubstitution (e.g., at C3) | Kinetic control favors reaction at the most accessible, activated site. |

| Temperature | High (~100°C) | Disubstitution (e.g., at C3 and C5) | Thermodynamic control allows for overcoming higher activation barriers for secondary substitution. |

| Nucleophile | Sterically Hindered | Substitution at C3 (para) | Attack at the less sterically encumbered para position is favored over the ortho position. |

| Solvent | Nonpolar | Higher Regioselectivity | May favor specific orientations of approach for the nucleophile. researchgate.net |

Redox Chemistry of the Nitro Group and its Impact on Aromaticity

The nitro group is a key site for redox transformations that dramatically alter the electronic character and subsequent reactivity of the aromatic ring.

The reduction of the aromatic nitro group is a fundamental transformation that can be achieved through several well-established methods. masterorganicchemistry.com This process converts the strongly electron-withdrawing -NO₂ group into a strongly electron-donating amino (-NH₂) group, fundamentally changing the molecule from being highly deactivated to highly activated towards electrophilic substitution.

The reduction typically proceeds in stages, with nitroso (-NO) and hydroxylamino (-NHOH) species as key intermediates. wikipedia.org

Complete Reduction to Amino Group : This is the most common outcome and can be reliably achieved using methods such as catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel, or by using dissolving metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid. masterorganicchemistry.comcommonorganicchemistry.com

Partial Reduction to Hydroxylamino Group : Selective reduction to the hydroxylamino intermediate is possible under controlled conditions. A common method involves the use of zinc dust in an aqueous solution of ammonium (B1175870) chloride. wikipedia.org

| Reagent/Method | Typical Product | Notes |

|---|---|---|

| H2, Pd/C (or PtO2) | Amino (-NH2) | Catalytic hydrogenation; highly efficient but can also reduce other functional groups. commonorganicchemistry.com |

| Fe, HCl (or Sn, HCl) | Amino (-NH2) | Classic method using a dissolving metal in acid. masterorganicchemistry.com |

| Zn, NH4Cl (aq) | Hydroxylamino (-NHOH) | Allows for the isolation of the intermediate reduction product. wikipedia.org |

| Sodium Hydrosulfite (Na2S2O4) | Amino (-NH2) | A milder reducing agent often used for selective reductions. wikipedia.org |

The benzoic acid moiety, specifically the carboxyl group, can undergo oxidative transformation, primarily through decarboxylation. Studies on benzoic acid have shown that peroxyl radicals, generated from sources like the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), can induce decarboxylation. nih.gov This process involves the abstraction of the carboxylic hydrogen followed by the loss of carbon dioxide to potentially form an aryl radical. The highly fluorinated and nitrated aromatic ring itself is very resistant to direct oxidative attack due to its electron-deficient nature.

Decarboxylation Mechanisms of Fluorinated Benzoic Acids

The removal of the carboxyl group from highly fluorinated benzoic acids like this compound can proceed through several distinct mechanistic pathways, often requiring specific conditions to overcome the stability of the aryl C-C bond.

Ionic Decarboxylation : Heating perfluorinated carboxylic acids in polar aprotic solvents such as DMSO can induce decarboxylation. yuntsg.combohrium.com This pathway is believed to proceed through the formation of a highly unstable perfluoroaryl anion intermediate after the loss of CO₂. This reactive anion readily abstracts a proton from the solvent or trace water. The presence of a base, such as sodium hydroxide, can facilitate this process by forming the carboxylate salt, which is more prone to decarboxylation, often at lower temperatures. yuntsg.com The formation of this aryl anion is considered the key initial step in the degradation pathway. yuntsg.com

Radical Decarboxylation : An alternative, milder approach involves the generation of an aryl radical. Photochemical methods, particularly those using copper catalysts, can facilitate radical decarboxylation. nih.gov In this mechanism, a copper(II)-carboxylate complex undergoes a photoinduced ligand-to-metal charge transfer (LMCT), which leads to the homolytic cleavage of the C-C bond, releasing CO₂ and generating an aryl radical along with a copper(I) species. organic-chemistry.org This method avoids the high temperatures required for thermal decarboxylation and provides a pathway to functionalize the resulting aryl radical. organic-chemistry.orgresearchgate.net

| Mechanism | Key Intermediate | Typical Conditions | Reference |

|---|---|---|---|

| Ionic (Thermal) | Aryl Anion | High Temperature (~150-250°C), Polar Aprotic Solvent (e.g., DMSO) | yuntsg.combohrium.com |

| Ionic (Base-Mediated) | Aryl Anion | Moderate Temperature, Base (e.g., NaOH), Polar Aprotic Solvent | yuntsg.com |

| Radical (Photochemical) | Aryl Radical | Low Temperature, Light (e.g., LED), Copper Catalyst | nih.govorganic-chemistry.org |

Thermally Induced Decarboxylation Pathways

Research on the hydrothermal decarboxylation of pentafluorobenzoic acid, a closely related compound, has shown that it undergoes decarboxylation at a much faster rate compared to unsubstituted benzoic acid. acs.orgresearchgate.net This is attributed to the electron-withdrawing nature of the fluorine substituents, which lowers the thermal stability of the benzoic acid derivative. researchgate.net In these studies, decarboxylation was the sole reaction pathway observed, with no evidence of dehalogenation. acs.org The reaction follows first-order kinetics, and the rate constants exhibit Arrhenius behavior with a determined activation energy of 157 kJ mol⁻¹ for pentafluorobenzoic acid. acs.orgacs.org

For this compound, the additional strong electron-withdrawing nitro group, ortho to the carboxylic acid, would further destabilize the carboxylate anion, likely leading to an even more facile thermal decarboxylation compared to pentafluorobenzoic acid under similar conditions. The general mechanism for the thermal decarboxylation of aromatic carboxylic acids involves the protonation of the ipso-carbon, followed by the cleavage of the carbon-carboxyl bond. The stability of the resulting aryl anion intermediate is a key factor in determining the reaction rate. The numerous fluorine atoms and the nitro group in this compound would effectively stabilize this intermediate through their inductive and resonance effects.

It has been noted that under more forceful conditions, such as heating 3,4,5,6-tetrafluorophthalic acid in an aqueous medium at temperatures between 210 to 300°C, complete decarboxylation to 1,2,3,4-tetrafluorobenzene (B1293379) can occur. epo.org This suggests that high temperatures can drive the complete removal of carboxyl groups from polyfluorinated aromatic rings.

| Compound | Reaction Conditions | Kinetic Order | Activation Energy (Ea) | Observations |

|---|---|---|---|---|

| Pentafluorobenzoic Acid | Hydrothermal, 120-150°C | First-order | 157 kJ mol⁻¹ | Decarboxylation is the only reaction path; no dehalogenation. acs.orgacs.org |

| Tetrafluorophthalic Acid | Aqueous medium, 210-300°C | Not specified | Not specified | Complete decarboxylation to 1,2,3,4-tetrafluorobenzene. epo.org |

Catalyzed Decarboxylation Processes

Catalysis can significantly lower the temperature and improve the selectivity of decarboxylation reactions for polyfluorinated benzoic acids. Various catalytic systems have been explored for related compounds, providing insight into potential pathways for this compound.

For instance, the selective decarboxylation of tetrafluorophthalic acid to produce 2,3,4,5-tetrafluorobenzoic acid has been achieved using catalysts in different solvent systems. One method involves heating tetrafluorophthalic acid in dimethylformamide at 145°C. epo.org Another approach utilizes tri-n-butyl amine as both a solvent and a catalyst, with the reaction proceeding at 130°C to give an 81.6% yield. scispace.comkoreascience.kr The tri-n-butyl amine is thought to facilitate the reaction by reacting with the carboxyl group's proton, promoting decarboxylation, and sequestering the CO2 produced. scispace.com A patented method describes the selective decarboxylation of tetrafluorophthalic acid in water at 140-170°C using a tri-n-butyl trifluoromethanesulfonate (B1224126) ammonium salt as a catalyst. google.com

Furthermore, copper and its salts (e.g., Cu₂O, CuO, CuCl, CuBr, CuI) have been shown to be effective catalysts for the decarboxylation of 3,4,6-trifluorophthalic anhydride (B1165640) in polar aprotic solvents at around 150°C to yield 2,4,5-trifluorobenzoic acid. epo.org Alkanolamines have also been reported to catalyze the rapid decarboxylation of activated carboxylic acids like pentafluorobenzoic acid at temperatures between 100°C and 115°C, yielding pentafluorobenzene. google.com

Given the high degree of activation by the four fluorine atoms and the ortho-nitro group, it is highly probable that this compound would be amenable to these catalytic decarboxylation methods under relatively mild conditions. The choice of catalyst and solvent system would likely influence the reaction efficiency and selectivity.

| Starting Material | Catalyst/Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Tetrafluorophthalic Acid | Dimethylformamide | 145°C | 2,3,4,5-Tetrafluorobenzoic acid | - |

| Tetrafluorophthalic Acid | Tri-n-butyl amine | 130°C | 2,3,4,5-Tetrafluorobenzoic acid | 81.6% scispace.comkoreascience.kr |

| Tetrafluorophthalic Acid | Tri-n-butyl trifluoromethanesulfonate ammonium salt / Water | 140-170°C | 2,3,4,5-Tetrafluorobenzoic acid | High google.com |

| 3,4,6-Trifluorophthalic Anhydride | Copper or Copper Salts / Polar aprotic solvent | ~150°C | 2,4,5-Trifluorobenzoic acid | Good epo.org |

| Pentafluorobenzoic Acid | Alkanolamine | 100-115°C | Pentafluorobenzene | High google.com |

Derivatization and Functionalization Strategies for this compound

Esterification and Amidation Reactions

The carboxylic acid functionality of this compound allows for standard derivatization reactions such as esterification and amidation. However, the steric hindrance from the ortho-nitro group and the electronic effects of the polyfluorinated ring can influence the reaction conditions required.

Esterification: The conversion of substituted benzoic acids to their corresponding esters is a well-established process. For electron-deficient benzoic acids, such as those containing nitro and fluoro groups, Fischer esterification using an excess of the alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) is a common method. Microwave-assisted esterification of 4-fluoro-3-nitrobenzoic acid has been shown to proceed in good yield, highlighting a modern approach to this transformation. usm.my The steric hindrance posed by the ortho-nitro group in this compound might necessitate more forcing conditions or the use of more reactive esterification reagents. For sterically hindered acids, in situ formation of benzotriazole (B28993) esters followed by reaction with an alcohol in the presence of a base can be an effective strategy. researchgate.net

Amidation: The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with an amine. Direct amidation can also be accomplished using various coupling agents. For the synthesis of amide derivatives of nitro-imidazoles, phosphorus oxychloride has been used as a condensing agent. derpharmachemica.com A facile, two-pot conversion of carboxylic acids to primary amides and subsequently to nitriles has been developed using triflic anhydride and aqueous ammonium hydroxide. thieme-connect.de Given the presence of the activating nitro and fluoro substituents, these methods are expected to be applicable to this compound.

Halogen Exchange Reactions on the Fluorinated Ring

Halogen exchange (Halex) reactions are industrially important processes for the synthesis of fluoroaromatics, particularly those activated by electron-withdrawing groups like the nitro group. wikipedia.org In the context of this compound, the fluorine atoms on the ring could potentially be exchanged for other halogens, although the reverse reaction (chlorine to fluorine) is more common. The Halex process typically involves heating an aryl chloride with a fluoride source, such as potassium fluoride, in a polar aprotic solvent like DMSO or DMF at high temperatures (150-250°C). wikipedia.org

For this compound, a nucleophilic aromatic substitution mechanism would govern any halogen exchange. The strong electron-withdrawing capacity of the nitro and carboxyl groups, in addition to the other fluorine atoms, would activate the ring towards nucleophilic attack. The positions most susceptible to substitution would be those ortho and para to the activating groups.

Cross-Coupling Reactions (e.g., C-H arylation, Suzuki-Miyaura, Heck)

The polyfluorinated and nitro-substituted aromatic ring of this compound and its derivatives can participate in various palladium-catalyzed cross-coupling reactions.

C-H Arylation: Palladium-catalyzed decarboxylative C-H arylation has been developed for polyfluorobenzenes with substituted benzoic acids, leading to the synthesis of polyfluoro-substituted biaryls. acs.org This suggests that derivatives of this compound could potentially undergo C-H arylation, although the regioselectivity would be influenced by the directing effects of the existing substituents.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. While pentafluorophenylboronic acid is known to be an inactive substrate under normal conditions, specific catalytic systems have been developed to facilitate its coupling with aryl halides. researchgate.net This indicates that with the appropriate catalyst and conditions, derivatives of this compound could be used as coupling partners in Suzuki-Miyaura reactions. A wide variety of potassium heteroaryltrifluoroborates have been successfully cross-coupled with aryl and heteroaryl halides, demonstrating the broad scope of this reaction for fluorinated compounds. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org Polyfluoroaryl halides are known to participate in Heck reactions. For example, an efficient catalytic system for the Mizoroki-Heck reactions of fluoroaryl halides with alkenes has been developed. mdpi.com Derivatives of this compound, if converted to an aryl halide, could serve as substrates in Heck couplings to introduce alkenyl substituents.

| Reaction Type | Potential Reagents and Conditions | Expected Product | Considerations |

|---|---|---|---|

| Esterification | Alcohol, acid catalyst (e.g., H₂SO₄), heat/microwave | 2,3,4,5-Tetrafluoro-6-nitrobenzoate ester | Steric hindrance from ortho-nitro group may require more forcing conditions. |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine | N-substituted-2,3,4,5-Tetrafluoro-6-nitrobenzamide | Direct coupling with activating agents is also possible. |

| Halogen Exchange | Chloride source, polar aprotic solvent, heat | Chloro-substituted tetrafluoronitrobenzoic acid | Reaction is more common in the fluorine-for-chlorine direction (Halex). wikipedia.org |

| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst, base | Aryl-substituted tetrafluoronitrobenzoic acid derivative | Requires specialized catalysts for polyfluorinated substrates. researchgate.net |

| Heck Reaction | Alkene, Pd catalyst, base (from a halide derivative) | Alkenyl-substituted tetrafluoronitrobenzoic acid derivative | Applicable to polyfluoroaryl halides. mdpi.com |

Advanced Spectroscopic and Computational Analysis in Research

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in the analysis of 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid, providing critical data on its molecular structure, functional groups, and purity.

NMR spectroscopy is a powerful tool for determining the precise structure of this compound. Due to the limited availability of published experimental spectra for this specific compound, the following analysis is based on established principles and data from analogous structures.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, featuring a single resonance corresponding to the acidic proton of the carboxylic acid group. This peak would likely appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to the deshielding effect of the carboxyl group and potential hydrogen bonding.

¹³C NMR: The ¹³C NMR spectrum would provide information on the seven unique carbon environments in the molecule. The carboxyl carbon is expected to resonate in the 160-170 ppm region. The six aromatic carbons would exhibit complex signals due to one-bond and multi-bond couplings with the fluorine atoms (¹JCF, ²JCF, ³JCF). The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of both the fluorine and nitro substituents.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally informative technique. wikipedia.org It is anticipated to show four distinct resonances for the fluorine atoms at positions 2, 3, 4, and 5. The chemical shifts are sensitive to the local electronic environment, and the spectrum would display a complex pattern of spin-spin coupling between the different fluorine nuclei. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR allows for excellent resolution of these signals. wikipedia.org

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling |

|---|---|---|

| ¹H (COOH) | 10.0 - 13.0 | Broad Singlet (s) |

| ¹³C (C=O) | 160 - 170 | Singlet or Triplet (from solvent coupling) |

| ¹³C (Aromatic) | 110 - 160 | Complex multiplets due to C-F coupling |

| ¹⁹F | -90 to -170 (relative to CFCl₃) | Complex multiplets due to F-F coupling |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp peak for the C=O stretch should appear around 1700-1730 cm⁻¹. The presence of the nitro group would be confirmed by two strong absorptions: an asymmetric N-O stretch between 1570-1500 cm⁻¹ and a symmetric N-O stretch between 1370-1300 cm⁻¹. orgchemboulder.comresearchgate.netorgchemboulder.com Multiple sharp bands in the 1400-1000 cm⁻¹ region would be attributable to C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric stretching of the nitro group and the vibrations of the aromatic ring are typically strong in the Raman spectrum, whereas the O-H and C=O stretches are weaker.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| -COOH | O-H Stretch | 3300 - 2500 | Strong, Broad |

| -COOH | C=O Stretch | 1730 - 1700 | Strong |

| -NO₂ | Asymmetric N-O Stretch | 1570 - 1500 | Strong |

| -NO₂ | Symmetric N-O Stretch | 1370 - 1300 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-F | C-F Stretch | 1400 - 1000 | Strong |

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. The molecular formula is C₇HF₄NO₄, giving a molecular weight of 239.08 g/mol . bldpharm.comscbt.comchemimpex.comchemdad.com

In electron ionization (EI-MS), the molecular ion peak (M⁺˙) would be observed at m/z 239. The fragmentation pattern is expected to be complex due to the stability of the aromatic ring. Key fragmentation pathways for carboxylic acids include the loss of neutral molecules or radicals. libretexts.org For this compound, characteristic fragments would likely include:

[M - OH]⁺ (m/z 222): Loss of a hydroxyl radical.

[M - NO₂]⁺ (m/z 193): Loss of a nitro radical.

[M - COOH]⁺ (m/z 194): Loss of the carboxyl radical.

[M - CO₂] (m/z 195): Loss of carbon dioxide.

Analysis of the fragmentation of the related compound 4-nitrobenzoic acid shows major peaks corresponding to the loss of OH, NO, and NO₂, providing a model for the expected behavior of the title compound. massbank.eu

HPLC is the primary method for assessing the purity of this compound and for its quantitative analysis. A reversed-phase HPLC (RP-HPLC) method would be most suitable. ekb.eg

A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (often acidified with formic or phosphoric acid to suppress the ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.comupb.ro Detection is commonly performed using a UV detector, as the aromatic ring and nitro group provide strong chromophores. This method allows for the separation of the main compound from starting materials, by-products, and degradation products, enabling purity assessment with high accuracy. researchgate.net

While no published crystal structure for this compound is currently available, single-crystal X-ray diffraction would be the definitive technique for determining its solid-state structure. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsional angles.

A key structural feature observed in the crystal structures of many benzoic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups. researchgate.net It is highly probable that this compound would also exhibit this hydrogen-bonded dimer motif in the solid state. researchgate.net The study would also reveal how the molecules pack in the crystal lattice, influenced by other potential intermolecular interactions such as π-π stacking or interactions involving the fluorine and nitro groups.

Computational Chemistry and Molecular Modeling for Mechanistic Insights and Predictive Studies

Computational chemistry serves as a powerful complement to experimental data, providing insights that can be difficult to obtain through measurement alone. chemrxiv.org Density Functional Theory (DFT) is a commonly employed method for studying molecules of this type. nih.govnih.gov

For this compound, computational studies could be used to:

Predict Molecular Geometry: Calculate the lowest energy conformation of the molecule, including the planarity of the ring and the orientation of the carboxyl and nitro groups.

Simulate Spectroscopic Data: Predict NMR chemical shifts, IR, and Raman vibrational frequencies. researchgate.net These theoretical spectra can be invaluable in assigning experimental peaks and confirming the structure. acs.org

Analyze Electronic Properties: Model the electron density distribution, electrostatic potential, and frontier molecular orbitals (HOMO/LUMO). This information helps in understanding the molecule's reactivity, acidity, and potential sites for electrophilic or nucleophilic attack.

Investigate Intermolecular Interactions: Model the hydrogen-bonded dimers and other non-covalent interactions to understand the forces governing its solid-state structure and physical properties. ucl.ac.uk

Research on other substituted nitrobenzoic acids has demonstrated the utility of these computational approaches in rationalizing experimental findings and predicting molecular behavior. acs.orgchemrxiv.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scholarsresearchlibrary.commdpi.com It is widely employed to predict molecular geometries, electronic properties, and reactivity. scholarsresearchlibrary.comresearchgate.net For nitroaromatic compounds, DFT calculations, often using the B3LYP functional, provide reliable insights into their structure and properties. scholarsresearchlibrary.comresearchgate.netscirp.org

DFT calculations also yield fundamental electronic properties that are crucial for understanding reactivity. redalyc.org These include the total energy, dipole moment, and the distribution of electronic charge. The presence of four strongly electron-withdrawing fluorine atoms, in addition to the electron-withdrawing nitro and carboxylic acid groups, is expected to make the aromatic ring significantly electron-deficient. This pronounced electron deficiency is a key feature that governs the molecule's reactivity, particularly towards nucleophilic attack.

| Property | Predicted Value/Observation | Significance |

|---|---|---|

| Optimized Geometry | Non-planar conformation of NO₂ and COOH groups relative to the ring | Indicates steric hindrance affecting electronic conjugation. |

| Total Energy | Calculated value (e.g., in Hartrees) | Provides a measure of molecular stability. |

| Dipole Moment | High magnitude | Reflects significant charge separation due to multiple electronegative groups. |

| Electron Density | Low on the aromatic ring; high on O atoms of NO₂ and COOH groups | Highlights the electron-deficient nature of the ring and electron-rich nature of the functional groups. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry for describing chemical reactivity and kinetic stability. actascientific.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scholarsresearchlibrary.comrsc.org The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. actascientific.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity; a small gap generally implies high reactivity and low kinetic stability. wuxiapptec.comstackexchange.com

For this compound, the strong electron-withdrawing nature of the fluoro and nitro substituents is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted benzoic acid. researchgate.net The HOMO is likely to be distributed over the carboxylic acid group and the aromatic ring, while the LUMO is expected to be predominantly localized on the nitro group and the π-system of the ring, which is characteristic of nitroaromatic compounds. researchgate.net This localization makes the molecule susceptible to nucleophilic attack.

The small HOMO-LUMO gap anticipated for this molecule suggests it would be chemically reactive. researchgate.net This reactivity is a key factor in its utility as a synthetic intermediate and also in its potential environmental interactions.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Nitrobenzene | -7.61 | -1.41 | 6.20 |

| 1,3-Dinitrobenzene | -8.23 | -2.28 | 5.95 |

| 2,4,6-Trinitrotoluene (B92697) (TNT) | -8.01 | -3.15 | 4.86 |

| This compound (Predicted) | < -8.0 | < -3.0 | Relatively small |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netnih.gov It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for chemical reactions. nih.gov In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map is expected to show highly negative potential localized around the oxygen atoms of both the nitro group and the carbonyl group of the carboxylic acid. These sites represent the most likely locations for interactions with electrophiles or for forming hydrogen bonds. Conversely, a region of strong positive potential would be expected around the acidic hydrogen of the carboxylic acid group, confirming its susceptibility to deprotonation. The aromatic ring, depleted of electron density by the substituents, would likely show a less negative or even slightly positive potential compared to benzene, indicating its deactivation towards electrophilic substitution and activation towards nucleophilic aromatic substitution.

Non-Linear Optical (NLO) Properties and Quantum Chemical Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from an intense laser. jhuapl.edu Organic molecules with large NLO responses typically possess a π-conjugated system substituted with strong electron-donating and electron-withdrawing groups, which facilitates intramolecular charge transfer. nih.gov Quantum chemical calculations, particularly DFT, are extensively used to predict the NLO properties of molecules, such as the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. scirp.orgresearchgate.netnih.gov

While this compound is not a classic NLO chromophore due to the lack of a strong electron-donating group, its high polarity and the presence of multiple strong electron-withdrawing groups would result in non-negligible NLO properties. Computational analysis could quantify its polarizability and hyperpolarizability tensors. Such calculations are valuable for understanding the molecule's response to external electric fields and for exploring its potential in materials science applications where specific dielectric properties are required. researchgate.netscispace.com For instance, the calculated hyperpolarizability of 4-methyl-3-nitrobenzoic acid was found to be significantly larger than that of the reference compound urea. scirp.org A similar, though perhaps less pronounced, effect might be calculated for the title compound.

| Property | Symbol | Illustrative Calculated Value |

|---|---|---|

| Dipole Moment | μ (Debye) | ~3.5 D |

| Mean Polarizability | ⟨α⟩ (10⁻²⁴ esu) | ~15 |

| Total First Hyperpolarizability | β_tot (10⁻³⁰ esu) | ~4.0 |

Prediction of Reduction Rates and Environmental Fate of Nitroaromatic Compounds using Computational Models

Nitroaromatic compounds are a significant class of environmental pollutants due to their widespread industrial use and resistance to degradation. scholarsresearchlibrary.comnih.gov Computational models, especially Quantitative Structure-Activity Relationship (QSAR) models, are crucial tools for predicting their environmental fate and toxicity, thus reducing the need for extensive animal testing. researchgate.netmdpi.com These models correlate structural or quantum-chemical descriptors of molecules with their biological or environmental activity, such as reduction rates or toxicity. nih.govnih.govresearchgate.net

For nitroaromatic compounds, a key step in their environmental degradation is the reduction of the nitro group. The rate of this reduction is often correlated with the molecule's LUMO energy (ELUMO); a lower ELUMO indicates that the molecule is a better electron acceptor, facilitating its reduction. mdpi.com Other important descriptors in QSAR models for nitroaromatics include hydrophobicity (logP) and various electronic parameters. mdpi.comresearchgate.net

Given its structure, this compound is expected to have a very low LUMO energy, suggesting it would be readily reduced. Computational models could be used to predict its reduction potential and estimate its persistence in various environmental compartments. researcher.life Such models are vital for assessing the environmental risk of fluorinated organic compounds. researchgate.net

Modeling Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

Intermolecular interactions govern the solid-state structure of molecules, which in turn influences properties like melting point, solubility, and crystal packing. growkudos.com For this compound, the most significant intermolecular interactions are expected to be hydrogen bonding and π-π stacking. rsc.orgnih.gov

The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that in the solid state, the molecule will form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties, a common and highly stable motif for benzoic acids. ed.ac.ukresearchgate.netquora.com

The nature of π-π stacking is more complex due to the heavily fluorinated ring. While typical aromatic rings engage in π-π stacking, interactions between electron-deficient perfluoroaromatic rings and electron-rich aromatic rings are often more favorable. scite.ai The π-system of this compound is extremely electron-deficient. Therefore, its self-stacking interactions might be weak and dominated by electrostatic repulsion. However, it could form strong stacking interactions when co-crystallized with electron-rich aromatic compounds. Computational models can be used to calculate the energies of these different intermolecular interactions, helping to predict the most likely crystal structure and understand its solid-state behavior. rsc.orgnih.gov

Applications in Specialized Chemical Synthesis

Role as a Key Intermediate in Pharmaceutical Development

The presence of multiple reactive sites and the influence of the fluorine and nitro substituents on the electronic properties of the molecule make 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid a valuable precursor in the synthesis of complex therapeutic agents. Its application spans several classes of pharmaceuticals, where it contributes to the formation of the core structures or key pharmacophores of the target molecules.

Synthesis of Fluoroquinolone Antibiotics and Their Derivatives

Fluoroquinolones are a class of broad-spectrum antibiotics with significant clinical importance. The synthesis of many fluoroquinolones relies on the construction of the core quinolone ring system, often substituted with fluorine atoms to enhance antibacterial activity and improve pharmacokinetic properties. This compound is a key starting material in the synthesis of several fluoroquinolone antibiotics, including sparfloxacin (B39565). nih.gov

The synthetic strategy generally involves the reaction of the acid chloride derivative of this compound with a suitable amine, followed by a series of cyclization and substitution reactions to build the final fluoroquinolone scaffold. The nitro group can be reduced to an amino group at a later stage, providing a handle for further derivatization or to introduce a desired substituent at that position. The tetrafluorinated ring is a crucial component that is incorporated into the final drug structure. For instance, the synthesis of sparfloxacin involves the use of a polyfluorinated benzoylacetate derivative, highlighting the importance of such precursors in constructing the quinolone core. nih.gov

Development of Diterpenoid Analogs for Antitumor Properties

Diterpenoids are a class of natural products that have shown promising antitumor activity. The synthesis of novel diterpenoid analogs with enhanced efficacy and improved pharmacological profiles is an active area of research. 2,3,4,5-Tetrafluorobenzoic acid, a closely related precursor, is utilized in the synthesis of diterpenoid analogs with antitumor properties. chemicalbook.comalfachemch.com The introduction of a tetrafluorinated benzoic acid moiety to the diterpenoid scaffold can significantly impact the biological activity of the resulting analog.

While direct use of the nitro-derivative is not explicitly detailed in readily available literature, the established use of the non-nitrated analog strongly suggests the utility of this compound in this context. The nitro group can serve as a strategic functional group for further modifications of the diterpenoid analog, potentially leading to compounds with improved antitumor activity.

Precursor for Novel Quinoline (B57606) Lactones and Other Therapeutic Agents

Quinoline lactones are a class of heterocyclic compounds that have attracted interest due to their potential therapeutic applications. The synthesis of these complex molecules often requires versatile building blocks. 2,3,4,5-Tetrafluorobenzoic acid is a known precursor in the synthesis of novel quinoline lactones. chemicalbook.com The synthetic pathway likely involves the reaction of the tetrafluorobenzoic acid derivative with other reagents to construct the fused ring system characteristic of quinoline lactones.

The availability of this compound provides a synthetic route to introduce a nitro group into the quinoline lactone structure. This functional group can be a key pharmacophore or can be further transformed into other functional groups to modulate the biological activity of the final compound.

Building Block for Benzimidazole (B57391) Derivatives with Biological Activity

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties. The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. slideshare.netnih.govorganic-chemistry.orgijariie.comsemanticscholar.org

This compound can be effectively employed in this reaction to synthesize highly functionalized benzimidazole derivatives. The reaction would involve the condensation of this compound with a substituted o-phenylenediamine to yield a benzimidazole with a tetrafluoronitrophenyl substituent at the 2-position. The resulting compounds would be of significant interest for biological screening due to the combined structural features of the benzimidazole core and the highly substituted aromatic ring.

Utilization in Agrochemical Formulation and Development

The unique chemical properties of this compound also make it a valuable component in the agrochemical industry. Its incorporation into pesticide and herbicide formulations can lead to enhanced efficacy and improved performance. chemimpex.com

Enhancement of Efficacy in Pesticides and Herbicides

The development of effective and environmentally benign pesticides and herbicides is a continuous goal in agriculture. The inclusion of highly fluorinated and nitrated moieties can significantly influence the biological activity and physical properties of agrochemicals. This compound can be used as a key building block or an additive in the formulation of pesticides and herbicides. googleapis.comjustia.comgoogle.comjustia.com

Interactive Data Table: Applications of this compound and its Precursor

| Application Category | Specific Application | Role of this compound / Precursor | Key Research Findings |